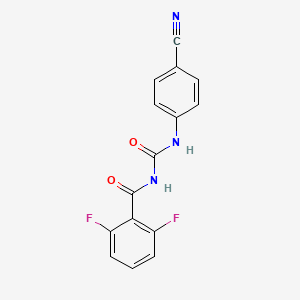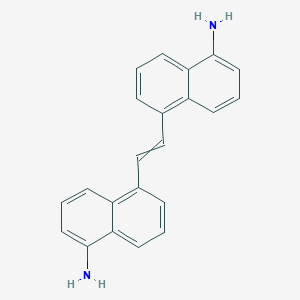![molecular formula C12H28N4O4S B14366956 2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid CAS No. 91024-95-2](/img/structure/B14366956.png)
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid is a complex organic compound that features a guanidine group attached to a pentyl chain, which is further connected to an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Azepan-2-yl)pentyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Azepan-2-yl)pentyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.
Aplicaciones Científicas De Investigación
2-[5-(Azepan-2-yl)pentyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[5-(Azepan-2-yl)pentyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence cellular processes through these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[5-(2-Azepanyl)pentyl]guanidine sulfate
- Guanidine derivatives with different alkyl chains
Uniqueness
2-[5-(Azepan-2-yl)pentyl]guanidine is unique due to its specific structure, which combines a guanidine group with an azepane ring. This unique combination imparts distinct chemical and biological properties, setting it apart from other guanidine derivatives.
Propiedades
Número CAS |
91024-95-2 |
|---|---|
Fórmula molecular |
C12H28N4O4S |
Peso molecular |
324.44 g/mol |
Nombre IUPAC |
2-[5-(azepan-2-yl)pentyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C12H26N4.H2O4S/c13-12(14)16-10-6-2-4-8-11-7-3-1-5-9-15-11;1-5(2,3)4/h11,15H,1-10H2,(H4,13,14,16);(H2,1,2,3,4) |
Clave InChI |
MZNSGHBGFQFHLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CCCCCN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
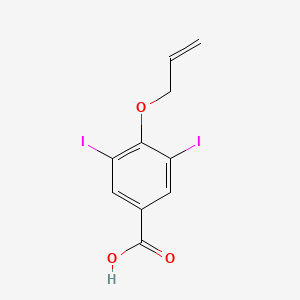
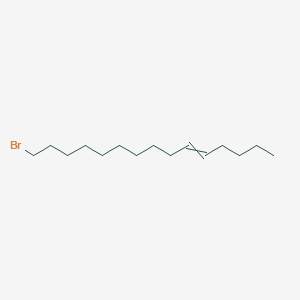
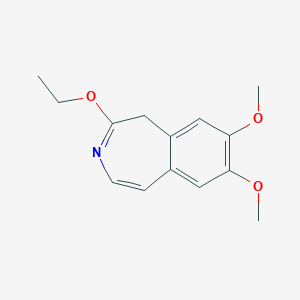

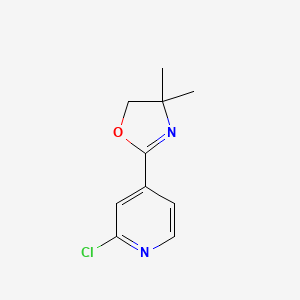
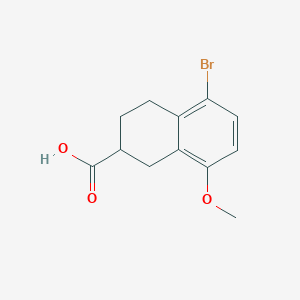
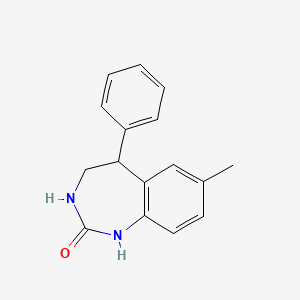
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
